Tritriacont-13-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

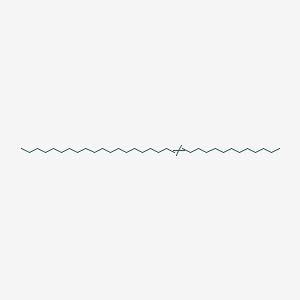

Tritriacont-13-ene, also known as (13Z)-13-Tritriacontene, is a long-chain hydrocarbon with the molecular formula C₃₃H₆₆. It is characterized by a double bond located at the 13th carbon atom in the chain. This compound is part of the alkene family, which is known for its unsaturated hydrocarbons containing at least one carbon-carbon double bond .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tritriacont-13-ene typically involves the oligomerization of smaller alkenes or the reduction of longer-chain alkynes. One common method is the catalytic hydrogenation of tritriacontyne, which involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, this compound can be produced through the Fischer-Tropsch process, which converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using a metal catalyst. This method is particularly useful for producing long-chain hydrocarbons like this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form epoxides or alcohols. Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: The compound can be reduced to Tritriacontane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.

Common Reagents and Conditions:

Oxidation: KMnO₄ in an aqueous solution at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst at elevated temperatures.

Substitution: Chlorine or bromine gas in the presence of light or heat.

Major Products Formed:

Oxidation: Epoxides, alcohols.

Reduction: Tritriacontane.

Substitution: Halogenated alkanes.

Scientific Research Applications

Tritriacont-13-ene has various applications in scientific research:

Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.

Biology: Investigated for its role in biological membranes and as a potential biomarker for certain organisms.

Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of lubricants, waxes, and other long-chain hydrocarbon products.

Mechanism of Action

The mechanism of action of Tritriacont-13-ene primarily involves its interaction with other molecules through van der Waals forces due to its long hydrophobic chain. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid membranes and hydrophobic regions of proteins .

Comparison with Similar Compounds

Tritriacontane: A fully saturated hydrocarbon with no double bonds.

Tritriacont-9-ene: Another long-chain alkene with a double bond at the 9th carbon.

13,17-Dimethyl-1-tritriacontene: A methyl-substituted derivative of Tritriacont-13-ene.

Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and physical properties. This distinct structure allows it to participate in specific reactions that other similar compounds may not undergo .

Properties

CAS No. |

66648-67-7 |

|---|---|

Molecular Formula |

C33H66 |

Molecular Weight |

462.9 g/mol |

IUPAC Name |

tritriacont-13-ene |

InChI |

InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-33H2,1-2H3 |

InChI Key |

UUZLBXRUCSAFFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)

![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)

![5-[(Pyridin-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B14467292.png)

![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)